Cardiac β1-Sparing: Rimiterol vs. Isoprenaline — Direct Head-to-Head Intravenous β2-Selectivity Comparison in Asthmatic Patients
In a double-blind, placebo-controlled intravenous study in seven asthmatic patients, for an equivalent bronchodilator response, isoprenaline increased heart rate approximately 2 times more than rimiterol [1]. Isoprenaline was approximately 8 times as potent as rimiterol in producing bronchodilation (equimolar comparison), but approximately 16 times as potent in increasing heart rate, yielding a β2-selectivity advantage for rimiterol of roughly 2-fold over isoprenaline [1]. In a related study in histamine-challenged subjects, rimiterol (98%) and isoprenaline (69%) protected against bronchoconstriction; for these ventilatory responses, heart rate increases were 31.9 beats/min (rimiterol) vs. 44.3 beats/min (isoprenaline) [2]. This translates to a clinically meaningful reduction in tachycardia at equi-effective bronchodilator doses.
| Evidence Dimension | β2-adrenoceptor selectivity — heart rate increase per unit bronchodilator effect (intravenous) |
|---|---|
| Target Compound Data | Heart rate increase: 31.9 beats/min (high dose); isoprenaline ~8× as potent in bronchodilation, ~16× as potent in heart rate increase vs. rimiterol |
| Comparator Or Baseline | Isoprenaline: heart rate increase 44.3 beats/min (high dose); for equal bronchodilation, isoprenaline increased heart rate ~2× more than rimiterol |
| Quantified Difference | Rimiterol β2-selectivity approximately 2× that of isoprenaline by intravenous route; heart rate increase ~12.4 beats/min lower at equivalent bronchodilator effect |
| Conditions | Intravenous administration over 6 min; seven asthmatic patients; double-blind, placebo-controlled; doses: rimiterol 0.05–0.5 μg/kg/min, isoprenaline 0.005–0.05 μg/kg/min |
Why This Matters
Procurement of rimiterol over isoprenaline is indicated when β1-mediated tachycardia must be minimized without sacrificing acute bronchodilator efficacy, particularly in patients with cardiovascular comorbidities.
- [1] Marlin GE, Turner P. The relative potencies and beta2-selectivities of intravenous rimiterol, salbutamol and isoprenaline in asthmatic patients. Int J Clin Pharmacol Biopharm. 1975 Jul;12(1-2):158-69. PMID: 240780. View Source
- [2] Marlin GE, Turner P. Comparison of the beta2-adrenoceptor selectivity of rimiterol, salbutamol and isoprenaline by the intravenous route in man. Br J Clin Pharmacol. 1975 Feb;2(1):41-48. doi: 10.1111/j.1365-2125.1975.tb00470.x. PMID: 10940. View Source
